molecular formula C5H2F2N2O2 B574560 2,5-Difluoro-3-nitropyridine CAS No. 179558-82-8

2,5-Difluoro-3-nitropyridine

Cat. No.: B574560
CAS No.: 179558-82-8
M. Wt: 160.08
InChI Key: VGMUUROJPIKOIB-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-nitropyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to a pyridine ring.

Safety and Hazards

2,5-Difluoro-3-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using personal protective equipment .

Mechanism of Action

Target of Action

2,5-Difluoro-3-nitropyridine is primarily used as a reagent in the preparation of nucleophilic aromatic substitution of aryl and heteroaryl halides with nitrogen and oxygen nucleophiles . The primary targets of this compound are therefore aryl and heteroaryl halides.

Mode of Action

The compound interacts with its targets through a process known as micellar catalysis . In this process, the this compound molecule acts as a nucleophile, donating an electron pair to form a bond with the electrophilic carbon in the aryl or heteroaryl halide. This results in the substitution of the halide group with the this compound.

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic chemistry. The compound’s role in this reaction could potentially affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules.

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through the substitution of aryl and heteroaryl halides . This can lead to the synthesis of a wide range of complex organic molecules, potentially including pharmaceuticals and other biologically active compounds.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the micellar catalysis process can be affected by the pH, temperature, and the presence of other substances . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-3-nitropyridine typically involves the fluorination of 3-nitropyridine. One common method is the reaction of 3-nitropyridine with fluorinating agents such as N-fluoropyridinium salts. This reaction can be carried out under mild conditions, often at room temperature, in the presence of a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and nucleophiles like amines are commonly used.

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are used as the reducing agent and catalyst, respectively.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-5-nitropyridine
  • 2,6-Difluoro-3-nitropyridine
  • 3,5-Difluoro-2-nitropyridine

Uniqueness

2,5-Difluoro-3-nitropyridine is unique due to the specific positioning of its fluorine atoms and nitro group, which confer distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized fluorinated compounds with tailored properties for various applications .

Properties

IUPAC Name

2,5-difluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMUUROJPIKOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666690
Record name 2,5-Difluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179558-82-8
Record name 2,5-Difluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluoro-3-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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